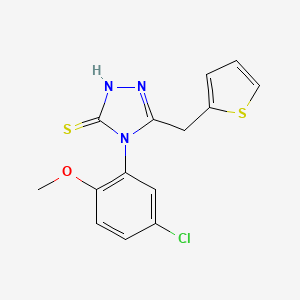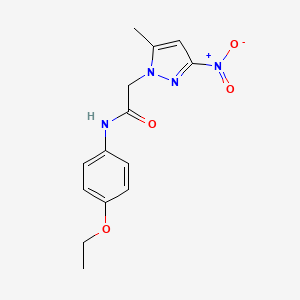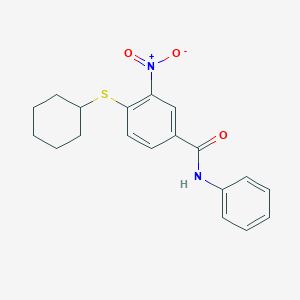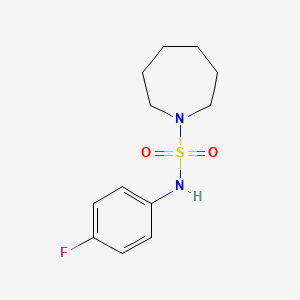![molecular formula C29H24N2O5 B3501704 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3501704.png)
3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Übersicht
Beschreibung
3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DFDNB, is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
DFDNB has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of fluorescent probes for biological imaging. DFDNB has been shown to have high fluorescence intensity and a long fluorescence lifetime, making it an ideal candidate for imaging applications.
Wirkmechanismus
DFDNB is believed to act as a photoinduced electron transfer (PET) probe. When excited by light, the compound undergoes a PET process, resulting in a change in its fluorescence intensity. This mechanism of action makes DFDNB useful for studying biological systems that involve electron transfer processes.
Biochemical and Physiological Effects:
DFDNB has been shown to have minimal toxicity and low reactivity towards biological molecules, making it an ideal probe for studying biological systems. The compound has been used to study the electron transfer processes involved in photosynthesis and to monitor the redox state of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFDNB is its high fluorescence intensity and long fluorescence lifetime, which make it an ideal probe for imaging applications. However, the compound is sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis method for DFDNB is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
DFDNB has the potential for many future applications in scientific research. One area of research is in the development of new fluorescent probes for imaging biological systems. Additionally, DFDNB could be used to study the redox state of cells in disease states such as cancer. Further research is needed to optimize the synthesis method for DFDNB and to fully understand its mechanism of action.
In conclusion, DFDNB is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound's high fluorescence intensity and long fluorescence lifetime make it an ideal candidate for imaging applications, while its mechanism of action as a PET probe makes it useful for studying electron transfer processes in biological systems. Further research is needed to fully understand the potential applications of DFDNB and to optimize its synthesis method.
Eigenschaften
IUPAC Name |
3,7-bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O5/c32-25(23-13-7-15-35-23)30-17-28(21-9-3-1-4-10-21)18-31(26(33)24-14-8-16-36-24)20-29(19-30,27(28)34)22-11-5-2-6-12-22/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSXYUBHNMSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)

![N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3501636.png)
![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501638.png)

![methyl 4-chloro-3-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3501655.png)


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)
![6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3501694.png)

![2-chloro-N-(4-{[(3-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3501698.png)